{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
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Overview
Description
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.1.1]hexane ring system with a methyl group and a hydroxymethyl group attached to the nitrogen atom, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors undergo photochemical reactions to form the bicyclo[2.1.1]hexane core.
Introduction of functional groups: The methyl and hydroxymethyl groups are introduced through subsequent reactions, such as alkylation and reduction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as aldehydes, carboxylic acids, and substituted amines .
Scientific Research Applications
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- {2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride
- (2-Azabicyclo[2.1.1]Hexan-1-yl)methanol hydrochloride
Uniqueness
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-9)8-5;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
MRSCTAKVFXOENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1)CO.Cl |
Origin of Product |
United States |
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